molecular formula C16H13N3O3S B280868 3-[(8-quinolinylsulfonyl)amino]benzamide

3-[(8-quinolinylsulfonyl)amino]benzamide

Cat. No.: B280868
M. Wt: 327.4 g/mol
InChI Key: UDNWVZZNBNCIOU-UHFFFAOYSA-N
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Description

3-[(8-Quinolinylsulfonyl)amino]benzamide is a benzamide derivative featuring a quinoline sulfonamide moiety. The quinoline scaffold is known for its pharmacological relevance, particularly in targeting enzymes like H+-ATPases and modulating bone metabolism . The sulfonamide group enhances binding affinity to biological targets by participating in hydrogen bonding and electrostatic interactions.

Properties

Molecular Formula

C16H13N3O3S

Molecular Weight

327.4 g/mol

IUPAC Name

3-(quinolin-8-ylsulfonylamino)benzamide

InChI

InChI=1S/C16H13N3O3S/c17-16(20)12-5-1-7-13(10-12)19-23(21,22)14-8-2-4-11-6-3-9-18-15(11)14/h1-10,19H,(H2,17,20)

InChI Key

UDNWVZZNBNCIOU-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)S(=O)(=O)NC3=CC=CC(=C3)C(=O)N)N=CC=C2

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)NC3=CC=CC(=C3)C(=O)N)N=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(8-quinolinylsulfonyl)amino]benzamide typically involves the following steps:

    Formation of Quinoline-8-sulfonyl Chloride: Quinoline is first sulfonated using chlorosulfonic acid to form quinoline-8-sulfonyl chloride.

    Reaction with Benzamide: The quinoline-8-sulfonyl chloride is then reacted with benzamide in the presence of a base such as pyridine or triethylamine to yield 3-[(8-quinolinylsulfonyl)amino]benzamide.

The reaction conditions generally involve:

    Temperature: Room temperature to moderate heating (25-80°C).

    Solvent: Common solvents include dichloromethane or acetonitrile.

    Reaction Time: Several hours to overnight, depending on the specific conditions and reagents used.

Industrial Production Methods

While specific industrial production methods for 3-[(8-quinolinylsulfonyl)amino]benzamide are not well-documented, the general principles of scale-up from laboratory synthesis would apply. This includes optimizing reaction conditions for yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-[(8-quinolinylsulfonyl)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidative conditions, potentially leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, converting it to a sulfinamide or sulfenamide.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfinamide or sulfenamide derivatives.

    Substitution: Various substituted quinoline or benzamide derivatives, depending on the specific reagents used.

Scientific Research Applications

3-[(8-quinolinylsulfonyl)amino]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of 3-[(8-quinolinylsulfonyl)amino]benzamide depends on its specific application. In medicinal chemistry, it may act by:

    Enzyme Inhibition: Binding to the active site of an enzyme, thereby inhibiting its activity.

    Receptor Interaction: Interacting with cellular receptors to modulate biological pathways.

The exact molecular targets and pathways involved would vary based on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

(a) 3-Nitro-N-(8-quinolyl)benzamide

  • Structure: Benzamide core with a nitro group at position 3 and an 8-quinoline substituent.
  • Key Differences : The absence of a sulfonamide bridge distinguishes it from the target compound.

(b) 2-[[3-(2-Phenylethoxy)phenyl]amino]benzamide

  • Structure: Benzamide with a phenoxyethylamino substituent.
  • Key Differences: Lacks the quinoline-sulfonamide group but includes a bulky phenoxyethyl chain.
  • Activity: The extended hydrophobic chain may enhance membrane permeability but reduce target specificity compared to the sulfonamide-quinoline hybrid .

(c) N-(3-Trifluoromethyl-phenyl)-3-aminobenzamide

  • Structure : Benzamide with a trifluoromethylphenyl group.
  • Key Differences : The electron-withdrawing CF₃ group increases metabolic stability but reduces hydrogen-bonding capacity relative to the sulfonamide group.
  • Activity : Demonstrates improved pharmacokinetic properties (e.g., longer half-life) due to fluorine substitution .

Key Observations :

  • The quinoline-sulfonamide hybrid in the target compound likely enhances enzyme inhibition selectivity compared to simpler benzamides like 3-aminobenzamide, which non-specifically affect glucose metabolism and DNA synthesis at high doses .
  • Acetylenyl benzamides (e.g., Compound 19) prioritize glucokinase activation via hydrophobic substituents, whereas the target compound’s quinoline group may favor ATPase or kinase interactions .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight H-Bond Donors H-Bond Acceptors LogP (Predicted)
3-[(8-Quinolinylsulfonyl)amino]benzamide ~330 2 6 2.5–3.0
3-Nitro-N-(8-quinolyl)benzamide 307.28 2 5 2.8
N-(3-Trifluoromethyl-phenyl)-3-aminobenzamide 280.24 2 5 3.2
2-[[3-(2-Phenylethoxy)phenyl]amino]benzamide 332.40 2 4 4.0

Key Observations :

  • The target compound’s moderate LogP (2.5–3.0) suggests balanced solubility and membrane permeability, whereas higher LogP values in phenoxyethyl derivatives (e.g., 4.0) may limit aqueous solubility .
  • The trifluoromethyl derivative’s lower molecular weight (280.24) correlates with enhanced bioavailability compared to bulkier quinoline-based analogues .

Key Observations :

  • The target compound’s synthesis may parallel CDD-1431’s protocol, utilizing sulfonamide intermediates and transition-metal catalysis for optimal yield .
  • Quinazolinone-sulfonamide derivatives achieve higher yields (69%) via cyclization, suggesting alternative routes for optimizing the target compound’s production .

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